molecular formula C14H9Cl2N B2666942 (2,4-Dichlorophenyl)(phenyl)acetonitrile CAS No. 76562-13-5

(2,4-Dichlorophenyl)(phenyl)acetonitrile

Cat. No. B2666942
CAS RN: 76562-13-5
M. Wt: 262.13
InChI Key: BRGPYEDGSZOVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Dichlorophenyl)(phenyl)acetonitrile” is a chemical compound with the molecular formula C14H9Cl2N . It has an average mass of 262.134 Da and a monoisotopic mass of 261.011200 Da .


Synthesis Analysis

The compound 2,4-dichlorophenylcyanoxime, which is related to “(2,4-Dichlorophenyl)(phenyl)acetonitrile”, has been synthesized in high yield at ambient conditions from 2,4-dichlorophenylacetonitrile, using gaseous methylnitrite . This compound has significance in its possible application in cancer chemotherapy treatments since it acts as an inhibitor of the human carbonic reductase .

Safety and Hazards

“(2,4-Dichlorophenyl)(phenyl)acetonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-11-6-7-12(14(16)8-11)13(9-17)10-4-2-1-3-5-10/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPYEDGSZOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(phenyl)acetonitrile

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